Cas no 73039-96-0 (1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester)
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester
- Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
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- Inchi: 1S/C9H14O3/c1-6-4-3-5-9(6)7(12-9)8(10)11-2/h6-7H,3-5H2,1-2H3
- InChI Key: HFJPKAMKWHRGSF-UHFFFAOYSA-N
- SMILES: O1C2(CCCC2C)C1C(OC)=O
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362530-1g |
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 95% | 1g |
¥7380.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362530-2.5g |
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 95% | 2.5g |
¥14479.00 | 2024-07-28 | |
| Ambeed | A1123437-1g |
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 95% | 1g |
$584.0 | 2025-04-17 | |
| Enamine | EN300-699736-0.05g |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 0.05g |
$683.0 | 2023-03-10 | ||
| Enamine | EN300-699736-0.1g |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 0.1g |
$715.0 | 2023-03-10 | ||
| Enamine | EN300-699736-0.25g |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 0.25g |
$748.0 | 2023-03-10 | ||
| Enamine | EN300-699736-0.5g |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 0.5g |
$781.0 | 2023-03-10 | ||
| Enamine | EN300-699736-1.0g |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699736-2.5g |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 2.5g |
$1594.0 | 2023-03-10 | ||
| Enamine | EN300-699736-5.0g |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
73039-96-0 | 5.0g |
$2360.0 | 2023-03-10 |
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester Suppliers
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester
1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester: A Comprehensive Overview
The compound with CAS No. 73039-96-0, commonly referred to as 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused with an oxygen atom, creating a distinctive oxaspiro framework. The presence of a methyl group at the 4-position and a methyl ester group further enhances its chemical diversity and functional versatility.
Recent studies have highlighted the potential of 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester in various applications, particularly in the development of advanced materials and pharmaceuticals. Its spirocyclic structure provides unique electronic and steric properties, making it an ideal candidate for use in drug delivery systems and as a building block for complex molecular architectures. Researchers have also explored its role in catalytic processes, where its ability to act as a chiral auxiliary has been demonstrated in asymmetric synthesis reactions.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the spirocyclic core. This is achieved through a combination of ring-closing reactions and oxidation steps, followed by functionalization to introduce the methyl group and ester moiety. The use of modern synthetic techniques, such as transition metal-catalyzed couplings and enantioselective oxidations, has significantly improved the efficiency and selectivity of these reactions.
In terms of physical properties, 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including NMR and IR spectra, have been well-documented in recent publications, providing valuable insights into its structural integrity and functional group interactions.
One of the most promising areas of research involving this compound is its application in drug design. Its spirocyclic structure allows for the creation of molecules with high bioavailability and target specificity, making it a valuable asset in the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound can act as inhibitors of certain enzymes involved in metabolic pathways, potentially leading to novel treatments for conditions such as diabetes and neurodegenerative diseases.
Moreover, the methyl ester functionality present in this compound adds another layer of chemical utility. It can be readily converted into other functional groups through simple hydrolysis or transesterification reactions, enabling further diversification of its applications. This flexibility has made it a popular choice among chemists for exploring new chemical space and designing innovative molecules.
In conclusion, 1-Oxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, methyl ester (CAS No. 73039-96-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodology and material science, positions it as a key player in future research endeavors aimed at developing cutting-edge technologies and therapeutic solutions.
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